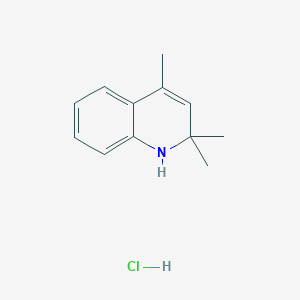

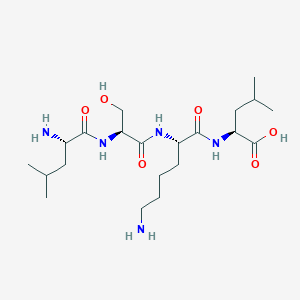

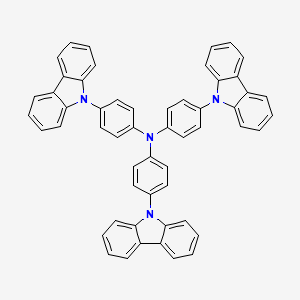

![molecular formula C10H11NO3 B1336473 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 80709-81-5](/img/structure/B1336473.png)

4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid" is a derivative of furo[3,2-b]pyrrole, which is a fused heterocyclic system. This class of compounds is known for its interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The papers provided discuss various derivatives of furo[3,2-b]pyrrole and related compounds, which can offer insights into the synthesis, molecular structure, and chemical properties of the compound .

Synthesis Analysis

The synthesis of related furo[3,2-b]pyrrole derivatives involves multi-step reactions, including cyclization and ring closure, as well as functional group transformations. For instance, the synthesis of pyrrolo[2',3':4,5]furo[3,2-c]pyridine-2-carboxylic acids involves the conversion of a precursor to an azide, followed by cyclization and reduction steps . Similarly, the Vilsmeier-Haack reaction is employed to synthesize methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, which is then used as a starting compound for further derivatization . These methods could potentially be adapted for the synthesis of "4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid."

Molecular Structure Analysis

The molecular structure of furo[3,2-b]pyrrole derivatives is characterized using various spectroscopic techniques, including NMR, IR, and Mass spectroscopy. Quantum chemical calculations, such as density functional theory (DFT), are also used to evaluate the properties of these compounds . The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The chemical reactivity of furo[3,2-b]pyrrole derivatives is influenced by the presence of functional groups and the overall molecular structure. Acid-catalyzed transformations, for example, can lead to furan ring opening and the formation of new heterocyclic systems . The reactivity of these compounds can also be studied using local reactivity descriptors such as Fukui functions, which help identify reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[3,2-b]pyrrole derivatives are closely related to their molecular structure. The vibrational analysis can indicate the formation of dimers in the solid state through intermolecular hydrogen bonding . The thermodynamic parameters calculated from quantum chemical calculations can show whether the formation of these compounds is exothermic and spontaneous at room temperature . Additionally, the crystal structure of related compounds provides insight into the solid-state properties and molecular packing .

Scientific Research Applications

-

Synthesis of Heteropentalenes

- Field : Organic Chemistry

- Application Summary : The compound is used in the synthesis of heteropentalenes, specifically furo-, thieno- and seleno [3,2- b ]pyrroles . These are related to heteropentalenes, containing two heteroatoms in the entire structure, one each per core .

- Method : The synthetic approach follows the Hemetsberger–Knittel protocol covering three reaction steps—the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation and, finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .

- Results : The Hemetsberger–Knittel reaction sequence is known for the preparation of O,N-heteropentalenes with three heteroatoms (2:1) and their sulphur and selen heteroatoms containing structural analogues and bis pyrroles .

-

Antibacterial Activity

- Field : Pharmacology

- Application Summary : Derivatives of the compound have shown moderate to good antimicrobial activity against tested bacteria Xanthomonas sp., Erwinia amylovora, and filamentous fungi Pyrenophora avenae, Fusarium graminearum .

- Method : The compound is synthesized and then tested for its antibacterial activity .

- Results : Some title compounds have shown moderate to good antimicrobial activity against tested bacteria .

-

Inhibitor of D-Amino Acid Oxidase (DAAO)

- Field : Biochemistry

- Application Summary : The compound is an orally active and potent DAAO inhibitor, which increases D-serine cerebellar and plasma concentrations .

- Method : The compound is administered orally .

- Results : The compound was effective in rat models of neuropathic and inflammatory pain .

-

Synthesis of New Derivatives

- Field : Organic Chemistry

- Application Summary : The compound is used in the synthesis of new derivatives of furo[3,2-b]pyrrole .

- Method : The Vilsmeier-Haack reaction of 4H-furo pyrrole-5-carboxylate 1 led to methyl 2-formyl-4H-furo pyrrole-5-carboxylate 4, which served as starting compound for synthesis of furo [3,2-b]pyrrole-2- aldoxime 5 and methyl 2- [ (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo pyrrole-5- carboxylate 7 .

- Results : The synthesis of new derivatives was successful .

-

Synthesis of Thiazolothiazoles

- Field : Organic Chemistry

- Application Summary : The compound is used in the synthesis of thiazolo [5,4- d ]thiazoles . These are related to heteropentalenes, containing four heteroatoms in the structure—twinned N and S, two for each of the five-membered rings .

- Method : The synthetic approach towards thiazolo [5,4- d] thiazoles represents a more straightforward route, according to the Ketcham cyclocondensation .

- Results : The synthetic approaches towards those particular heteropentalnes have been chosen as a consequence of ongoing research dealing with the design, synthesis and applications of substituted furo [3,2- b ]pyrroles and thiazolo [5,4- d ]thiazole-based derivatives .

-

Synthesis of New Derivatives

- Field : Organic Chemistry

- Application Summary : The compound is used in the synthesis of new derivatives of furo [3,2-b]pyrrole .

- Method : The Vilsmeier-Haack reaction of 4H-furo pyrrole-5-carboxylate 1 led to methyl 2-formyl-4H-furo pyrrole-5-carboxylate 4, which served as starting compound for synthesis of furo [3,2-b]pyrrole-2- aldoxime 5 and methyl 2- [ (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo pyrrole-5- carboxylate 7 .

- Results : The synthesis of new derivatives was successful .

Safety And Hazards

The safety and hazards of “4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid” are not readily available. However, it’s recommended to handle this compound with care and follow standard laboratory safety procedures4.

Future Directions

The future directions of “4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid” are not readily available. It’s recommended to consult with a chemist or a chemical engineer for more detailed and accurate information.

Please note that this information is based on the available resources and may not be fully accurate. For more detailed and accurate information, please consult with professionals in the field.

properties

IUPAC Name |

4-ethyl-2-methylfuro[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-11-7-4-6(2)14-9(7)5-8(11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPKURVZOYRWIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C1C=C(O2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

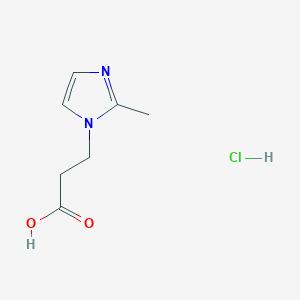

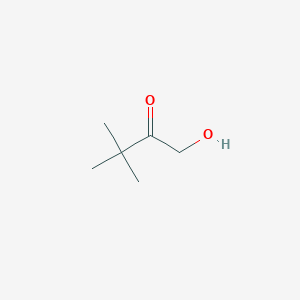

![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)

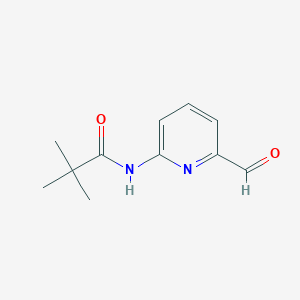

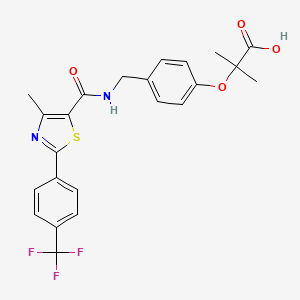

![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)

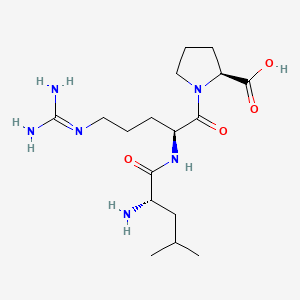

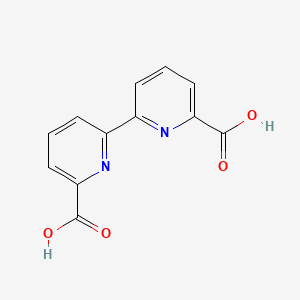

![4,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1336406.png)

![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)